1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Overview
Description
1-(3-Aminophenyl)-3-methylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones It features a phenyl ring substituted with an amino group at the 3-position and a methyl group at the 2-position of the imidazolidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)-3-methylimidazolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminophenylacetic acid with methylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, typically at room temperature, to form the imidazolidin-2-one ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)-3-methylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group on the phenyl ring can be oxidized to form a nitro group.
Reduction: The imidazolidin-2-one ring can be reduced to form an imidazolidin-2-amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazolidin-2-one ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-(3-nitrophenyl)-3-methylimidazolidin-2-one.
Reduction: Formation of 1-(3-aminophenyl)-3-methylimidazolidin-2-amine.
Substitution: Formation of various substituted imidazolidin-2-one derivatives.
Scientific Research Applications
1-(3-Aminophenyl)-3-methylimidazolidin-2-one has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
1-(3-Aminophenyl)-3-methylimidazolidin-2-one is structurally similar to other imidazolidinones, such as 1-(2-aminophenyl)-3-methylimidazolidin-2-one and 1-(4-aminophenyl)-3-methylimidazolidin-2-one. These compounds share the imidazolidin-2-one ring but differ in the position of the amino group on the phenyl ring. The unique positioning of the amino group in this compound contributes to its distinct chemical and biological properties.
Comparison with Similar Compounds
1-(2-aminophenyl)-3-methylimidazolidin-2-one
1-(4-aminophenyl)-3-methylimidazolidin-2-one
1-(3-aminophenyl)-2-methylimidazolidin-3-one
1-(3-aminophenyl)-2,4-dimethylimidazolidin-3-one
This comprehensive overview highlights the significance of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-(3-aminophenyl)-3-methylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-12-5-6-13(10(12)14)9-4-2-3-8(11)7-9/h2-4,7H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKKYVAWUMMSGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654293 | |
Record name | 1-(3-Aminophenyl)-3-methylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517918-82-0 | |
Record name | 1-(3-Aminophenyl)-3-methylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-aminophenyl)-3-methylimidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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